molecular formula C20H17N3O4S B4993511 N-[4-({[(4-methoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide

N-[4-({[(4-methoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide

Cat. No.: B4993511
M. Wt: 395.4 g/mol
InChI Key: DRJRTWNTPANQFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-({[(4-methoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide is a complex organic compound with a unique structure that includes a furan ring, a methoxyphenyl group, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[(4-methoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide typically involves multiple steps. One common method starts with the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with 4-aminophenylthiourea to form the carbamothioyl derivative. Finally, this derivative is coupled with furan-2-carboxylic acid under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-({[(4-methoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the carbonyl group may yield alcohol derivatives.

Scientific Research Applications

N-[4-({[(4-methoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-({[(4-methoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)furan-2-carboxamide
  • N-(4-methoxyphenyl)thiazol-2-ylcarboxamide
  • N-(4-methoxyphenyl)pyridine-2-carboxamide

Uniqueness

N-[4-({[(4-methoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide is unique due to its combination of a furan ring and a carbamothioyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

N-[4-[(4-methoxybenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c1-26-16-10-4-13(5-11-16)18(24)23-20(28)22-15-8-6-14(7-9-15)21-19(25)17-3-2-12-27-17/h2-12H,1H3,(H,21,25)(H2,22,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJRTWNTPANQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.